Cas no 2228738-99-4 (5-3-chloro-4-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine)
5-3-chloro-4-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine Chemical and Physical Properties
Names and Identifiers
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- 5-3-chloro-4-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine
- EN300-1945155
- 5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine
- 2228738-99-4
-
- Inchi: 1S/C10H6ClF3N2O2/c11-6-3-5(8-4-16-9(15)17-8)1-2-7(6)18-10(12,13)14/h1-4H,(H2,15,16)
- InChI Key: HHAMUQQGEARFJX-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1=CN=C(N)O1)OC(F)(F)F
Computed Properties
- Exact Mass: 278.0069896g/mol
- Monoisotopic Mass: 278.0069896g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 61.3Ų
5-3-chloro-4-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1945155-1g |
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2228738-99-4 | 1g |
$1229.0 | 2023-09-17 | ||
| Enamine | EN300-1945155-5g |
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2228738-99-4 | 5g |
$3562.0 | 2023-09-17 | ||
| Enamine | EN300-1945155-10g |
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2228738-99-4 | 10g |
$5283.0 | 2023-09-17 | ||
| Enamine | EN300-1945155-0.05g |
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2228738-99-4 | 0.05g |
$1032.0 | 2023-09-17 | ||
| Enamine | EN300-1945155-0.1g |
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2228738-99-4 | 0.1g |
$1081.0 | 2023-09-17 | ||
| Enamine | EN300-1945155-0.25g |
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2228738-99-4 | 0.25g |
$1131.0 | 2023-09-17 | ||
| Enamine | EN300-1945155-0.5g |
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2228738-99-4 | 0.5g |
$1180.0 | 2023-09-17 | ||
| Enamine | EN300-1945155-1.0g |
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2228738-99-4 | 1g |
$1229.0 | 2023-06-01 | ||
| Enamine | EN300-1945155-2.5g |
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2228738-99-4 | 2.5g |
$2408.0 | 2023-09-17 | ||
| Enamine | EN300-1945155-5.0g |
5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine |
2228738-99-4 | 5g |
$3562.0 | 2023-06-01 |
5-3-chloro-4-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine Related Literature
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 5-3-chloro-4-(trifluoromethoxy)phenyl-1,3-oxazol-2-amine
Research Brief on 5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine (CAS: 2228738-99-4): Recent Advances and Applications
The compound 5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine (CAS: 2228738-99-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and pharmacological relevance. The compound's unique structural features, including the trifluoromethoxy and chloro substituents, contribute to its distinct physicochemical properties and interactions with biological targets.
Recent studies have highlighted the role of 5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine as a key intermediate or active moiety in the development of novel small-molecule inhibitors. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a scaffold for targeting protein kinases involved in inflammatory pathways. The compound's oxazole core facilitates hydrogen bonding and π-stacking interactions, enhancing its binding affinity to specific enzyme active sites.
In addition to its kinase inhibitory properties, 5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine has shown promise in modulating G-protein-coupled receptors (GPCRs). A 2024 study in ACS Chemical Biology revealed its selective antagonism against certain GPCR subtypes, suggesting potential applications in neurological disorders. The trifluoromethoxy group, in particular, was found to improve metabolic stability and blood-brain barrier penetration, addressing key challenges in CNS drug development.
The synthetic routes to 5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine have also been optimized in recent years. A notable advancement reported in Organic Process Research & Development (2023) described a scalable, high-yield synthesis using palladium-catalyzed cross-coupling reactions, which significantly reduced impurities and improved overall efficiency. This progress is critical for enabling large-scale production and further pharmacological evaluation.
Despite these advancements, challenges remain in fully elucidating the compound's off-target effects and long-term safety profile. Ongoing preclinical studies are investigating its pharmacokinetics and toxicology, with preliminary data indicating a favorable therapeutic window. Future research directions may include structural derivatization to enhance selectivity and the exploration of combination therapies with existing drugs.
In conclusion, 5-[3-chloro-4-(trifluoromethoxy)phenyl]-1,3-oxazol-2-amine represents a versatile and pharmacologically relevant scaffold with broad potential in drug discovery. Its continued study is expected to yield valuable insights into the design of next-generation therapeutics for inflammation, CNS disorders, and beyond.
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